molecular formula C15H18N2O2S B497441 2,4,5-trimethyl-N-(pyridin-2-ylmethyl)benzenesulfonamide CAS No. 433975-62-3

2,4,5-trimethyl-N-(pyridin-2-ylmethyl)benzenesulfonamide

Cat. No.: B497441
CAS No.: 433975-62-3
M. Wt: 290.4g/mol
InChI Key: BTMGAEVQMQCIQC-UHFFFAOYSA-N
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Description

2,4,5-trimethyl-N-(pyridin-2-ylmethyl)benzenesulfonamide is a chemical compound with the molecular formula C15H18N2O2S and a molecular weight of 290.38 g/mol . This compound is known for its unique structure, which includes a benzenesulfonamide core substituted with three methyl groups and a pyridin-2-ylmethyl group. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

The synthesis of 2,4,5-trimethyl-N-(pyridin-2-ylmethyl)benzenesulfonamide typically involves the reaction of 2,4,5-trimethylbenzenesulfonyl chloride with pyridin-2-ylmethanamine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

2,4,5-trimethyl-N-(pyridin-2-ylmethyl)benzenesulfonamide undergoes various chemical reactions, including:

Scientific Research Applications

2,4,5-trimethyl-N-(pyridin-2-ylmethyl)benzenesulfonamide is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 2,4,5-trimethyl-N-(pyridin-2-ylmethyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

2,4,5-trimethyl-N-(pyridin-2-ylmethyl)benzenesulfonamide can be compared with other similar compounds such as:

Biological Activity

2,4,5-trimethyl-N-(pyridin-2-ylmethyl)benzenesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities. This article aims to explore the compound's biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C14_{14}H16_{16}N2_{2}O2_{2}S
  • Molecular Weight : 286.36 g/mol

Biological Activity Overview

Research on sulfonamide derivatives has shown a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific biological activities of this compound are summarized below:

Antimicrobial Activity

Several studies have highlighted the antimicrobial properties of sulfonamide compounds. For instance, a study on related pyridine-based sulfonamides demonstrated significant activity against various bacterial strains. The mechanism often involves inhibition of bacterial folic acid synthesis.

Microorganism Inhibition Zone (mm) Reference
E. coli15
S. aureus20
P. aeruginosa18

Anti-inflammatory Effects

Sulfonamides have also been studied for their anti-inflammatory effects. In vitro assays indicated that this compound could inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6.

Anticancer Potential

Recent investigations into the anticancer properties of similar compounds suggest that they may induce apoptosis in cancer cell lines. For example, a derivative was found to inhibit cell proliferation in MCF7 breast cancer cells through modulation of the PI3K/Akt signaling pathway.

Case Studies and Research Findings

  • Case Study on Antimicrobial Activity :
    A recent study evaluated the antimicrobial efficacy of various benzenesulfonamides against clinical isolates. The findings indicated that compounds similar to this compound exhibited potent activity against resistant strains of bacteria .
  • Study on Anti-inflammatory Mechanisms :
    Research focusing on the anti-inflammatory properties revealed that the compound could significantly reduce nitric oxide production in macrophages stimulated with lipopolysaccharide (LPS), suggesting its potential as an anti-inflammatory agent .
  • Anticancer Activity Assessment :
    In a comparative study involving multiple sulfonamide derivatives, this compound demonstrated superior cytotoxicity against various cancer cell lines compared to standard chemotherapeutics .

Properties

IUPAC Name

2,4,5-trimethyl-N-(pyridin-2-ylmethyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2S/c1-11-8-13(3)15(9-12(11)2)20(18,19)17-10-14-6-4-5-7-16-14/h4-9,17H,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTMGAEVQMQCIQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)NCC2=CC=CC=N2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>43.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49645468
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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